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Compound of Interest

Compound Name: N-(4-Bromophenyl)picolinamide

Cat. No.: B182017 Get Quote

An In-depth Technical Guide to N-(4-Bromophenyl)picolinamide: Structure, Properties, and

Applications

Executive Summary
This technical guide provides a comprehensive overview of N-(4-Bromophenyl)picolinamide
(CAS No. 14547-73-0), a pivotal chemical intermediate in the fields of medicinal chemistry,

organic synthesis, and materials science. This document delves into the compound's core

chemical properties, structural features, spectroscopic profile, and established synthesis

protocols. Special emphasis is placed on its role as a bidentate chelating ligand, a property that

underpins its growing importance in the development of novel transition metal-based

therapeutics. The guide is intended for researchers, chemists, and drug development

professionals seeking a detailed, practical understanding of this versatile molecule.

Introduction
N-(4-Bromophenyl)picolinamide is a member of the picolinamide class of compounds,

characterized by a pyridine-2-carboxamide core. The amide bond, a fundamental linkage in

approximately 25% of all pharmaceutical drugs, lends this scaffold significant biological

relevance. The structure incorporates a pyridine ring, a common motif in medicinal chemistry,

and a 4-bromophenyl group, which provides a reactive handle for further chemical modification,

particularly through palladium-catalyzed cross-coupling reactions.
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Its utility extends beyond that of a simple synthetic building block. The specific arrangement of

the pyridine nitrogen and the amide group allows N-(4-Bromophenyl)picolinamide to function

as an effective bidentate ligand, capable of coordinating with metal centers to form stable

chelate complexes. This characteristic is being actively explored in the design of next-

generation anticancer agents, positioning this molecule at the forefront of modern therapeutic

research.[1]

Chemical Structure and Elucidation
Molecular Identity
The unambiguous identification of N-(4-Bromophenyl)picolinamide is established by its

fundamental chemical identifiers.

IUPAC Name: N-(4-bromophenyl)pyridine-2-carboxamide

Synonyms: 4'-Bromopicolinanilide, N-(4-bromophenyl)-2-pyridinecarboxamide[2]

CAS Number: 14547-73-0[2][3]

Molecular Formula: C₁₂H₉BrN₂O[2][3]

SMILES: O=C(NC1=CC=C(Br)C=C1)C2=NC=CC=C2

InChI Key: RAJKUZRIZUSGKU-UHFFFAOYSA-N

Spectroscopic Profile
The structural confirmation of N-(4-Bromophenyl)picolinamide relies on a combination of

spectroscopic techniques. While a complete set of published spectra for the free ligand is not

consistently available, its profile can be confidently predicted based on foundational principles

and data from closely related analogs.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy The 1H and 13C NMR spectra are critical

for confirming the molecular framework. The predicted shifts (in CDCl₃) are detailed below. A

key diagnostic feature upon chelation to a metal like palladium is the deprotonation of the

amide, leading to the disappearance of the N-H signal in the 1H NMR spectrum.[6]
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1H NMR (Predicted)
Chemical Shift (δ,

ppm)
Multiplicity Assignment

Amide Proton ~9.9 - 10.1 Broad Singlet -NH-

Pyridine H6 ~8.6 Doublet
Proton ortho to

pyridine N

Pyridine H3 ~8.3 Doublet
Proton ortho to

carbonyl

Pyridine H5 ~7.9 Triplet of Doublets
Proton meta to N,

para to CO

Phenyl H2', H6' ~7.7 Doublet Protons ortho to -NH-

Pyridine H4 ~7.5 Triplet
Proton meta to N and

CO

Phenyl H3', H5' ~7.5 Doublet Protons ortho to -Br

13C NMR (Predicted) Chemical Shift (δ, ppm) Assignment

Carbonyl ~162.0 C=O

Pyridine C2 ~150.0 C-C=O

Pyridine C6 ~148.0 C-H (ortho to N)

Phenyl C1' ~137.0 C-NH

Pyridine C4 ~137.7 C-H

Phenyl C3', C5' ~132.2 C-H (ortho to Br)

Pyridine C5 ~126.5 C-H

Phenyl C2', C6' ~121.5 C-H (ortho to NH)

Pyridine C3 ~122.5 C-H

Phenyl C4' ~117.0 C-Br
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Infrared (IR) Spectroscopy The FT-IR spectrum provides confirmation of key functional groups.

The N-H stretching frequency for the free ligand has been identified at 3321 cm⁻¹.[6]

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch 3321 Medium-Strong

Aromatic C-H Stretch 3100 - 3000 Medium

Amide I (C=O Stretch) 1680 - 1660 Strong

Aromatic C=C Stretch 1600 - 1450 Medium-Strong

Amide II (N-H Bend) 1550 - 1510 Strong

C-N Stretch 1300 - 1200 Medium

C-Br Stretch 600 - 500 Medium-Strong

Mass Spectrometry (MS) The calculated molecular weight serves as the basis for mass

spectrometric analysis.

Molecular Weight: 277.12 g/mol [2]

Monoisotopic Mass: 275.9902 Da

Expected fragmentation patterns in electron ionization (EI-MS) would involve cleavage of the

amide bond and loss of the bromine atom, providing further structural verification.

Crystallography and Molecular Conformation
While a single-crystal X-ray structure for the free N-(4-Bromophenyl)picolinamide ligand is

not currently available in the cited literature, its conformational properties and coordination

behavior are well-documented through structural analysis of its metal complexes and close

analogs.

The crystal structure of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium(II) provides

definitive insight into the ligand's chelating nature.[1][6] In this complex, the ligand binds to the

palladium(II) center in a bidentate fashion through the pyridine nitrogen and the deprotonated
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amido nitrogen. This N,N-coordination forms a stable five-membered chelate ring, resulting in a

distorted square-planar geometry around the metal center.[1] This experimentally verified

coordination mode is the cornerstone of its application in medicinal inorganic chemistry.

Further conformational insight can be gleaned from the crystal structure of the analog N-(4-

Bromophenyl)pyrazine-2-carboxamide.[7][8] This molecule is nearly planar, a conformation

stabilized by an intramolecular N—H···N hydrogen bond between the amide proton and the

adjacent pyrazine nitrogen.[7][8][9] This suggests that N-(4-Bromophenyl)picolinamide likely

adopts a similar planar conformation, which is a prerequisite for effective bidentate chelation.

Physicochemical Properties
A summary of the key physicochemical properties is provided below. These data are essential

for designing experimental conditions, including reaction solvent selection, purification

methods, and appropriate storage.

Property Value Source(s)

CAS Number 14547-73-0 [2][3]

Molecular Formula C₁₂H₉BrN₂O [2][3]

Molecular Weight 277.12 g/mol [2]

Appearance White to off-white solid (typical) Inferred

Melting Point
Not available. Analogs melt in

the 90-110 °C range.[4][10]
-

Boiling Point 311 °C (Predicted) [3]

Density 1.559 g/cm³ (Predicted) [3]

pKa 11.03 ± 0.70 (Predicted) [3]

Storage
Sealed in a dry place, room

temperature
[2]

Synthesis and Purification
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Reaction Rationale and Mechanism
The most common and reliable synthesis of N-(4-Bromophenyl)picolinamide is a standard

nucleophilic acyl substitution. The methodology involves two key steps:

Activation of the Carboxylic Acid: Picolinic acid is converted into a more reactive acyl

chloride derivative. This is achieved using an activating agent such as oxalyl chloride or

thionyl chloride. The mechanism involves the formation of a highly electrophilic intermediate

that is readily attacked by a nucleophile.

Amide Bond Formation: The activated picolinoyl chloride is then reacted with the primary

amine, 4-bromoaniline. The lone pair of the amine nitrogen acts as the nucleophile, attacking

the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral

intermediate and elimination of a chloride ion forms the stable amide bond. A tertiary amine

base, such as triethylamine, is crucial in this step to act as an acid scavenger, neutralizing

the HCl byproduct and driving the reaction to completion.

Detailed Experimental Protocol
This protocol is adapted from established literature procedures. All operations should be

conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

Picolinic acid (1.0 equiv)

Oxalyl chloride (2.0 equiv) or Thionyl chloride (1.5 equiv)

4-Bromoaniline (1.0 equiv)

Triethylamine (TEA) (1.5 equiv)

Anhydrous Dichloromethane (DCM)

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:
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Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic

stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add picolinic acid (1.0

equiv).

Solvent Addition: Add anhydrous DCM to the flask to create a stirrable suspension.

Activation: Cool the flask to 0 °C using an ice bath. Add a catalytic amount of DMF (1-2

drops). Slowly add oxalyl chloride (2.0 equiv) dropwise to the stirred suspension.

Causality Note: DMF catalyzes the formation of the Vilsmeier reagent, which is the active

species that converts the carboxylic acid to the highly reactive acyl chloride. The reaction

is performed at 0 °C to control the exothermic reaction and prevent side product formation.

Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room

temperature. Stir for an additional 1-2 hours until gas evolution (CO₂, CO, HCl) ceases and a

clear solution of picolinoyl chloride is formed.

Amine Addition: In a separate flask, dissolve 4-bromoaniline (1.0 equiv) and triethylamine

(1.5 equiv) in anhydrous DCM.

Coupling Reaction: Cool the picolinoyl chloride solution back to 0 °C. Add the 4-

bromoaniline/TEA solution dropwise via an addition funnel over 20-30 minutes.

Causality Note: TEA is a non-nucleophilic base that scavenges the HCl produced during

the amide formation, preventing the protonation of the 4-bromoaniline nucleophile and

driving the equilibrium towards the product.

Completion: After the addition is complete, allow the reaction to warm to room temperature

and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Workup and Purification:

Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the

aqueous layer twice more with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the solvent in vacuo to yield the crude product.

Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl

acetate/hexanes) or by column chromatography on silica gel to afford pure N-(4-
Bromophenyl)picolinamide.

Synthesis Workflow Diagram

Picolinic Acid Activation Step

  Oxalyl Chloride,
  DCM, DMF (cat.), 0°C Picolinoyl Chloride

(in situ intermediate)

Amide Coupling
4-Bromoaniline
+ Triethylamine

  DCM, 0°C to RT
Crude Product Mixture

Purification
(Recrystallization or
Chromatography)

  Aqueous Workup N-(4-Bromophenyl)picolinamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-(4-Bromophenyl)picolinamide.

Applications in Research and Development
Intermediate for Advanced Organic Synthesis
The 4-bromophenyl moiety serves as a versatile synthetic handle. The carbon-bromine bond is

susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki,

Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward

introduction of diverse functional groups (aryl, alkyl, alkynyl, amino moieties), enabling the rapid

generation of compound libraries for screening and lead optimization in drug discovery

programs.[11]

Medicinal Chemistry and Drug Development
The primary application of N-(4-Bromophenyl)picolinamide in modern research is as a ligand

for creating metal-based therapeutics. As demonstrated by the synthesis of its palladium(II)
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complex, the molecule's bidentate chelating ability is a key feature.[1] Transition metal

complexes, particularly those of palladium and platinum, are of significant interest as anticancer

agents due to their unique mechanisms of action, which often differ from purely organic drugs.

[1] The N,N-coordination pocket of the deprotonated picolinamide ligand creates a stable,

neutral complex with Pd(II), a feature that can enhance cellular uptake and bioavailability.

Picolinamide derivatives are also being investigated as PET radioligands for imaging receptors

in the brain, highlighting the scaffold's neurological relevance.[12]

Materials Science
The rigid, aromatic, and heterocyclic nature of N-(4-Bromophenyl)picolinamide makes it a

candidate for applications in materials science. It can serve as a building block for constructing

organic semiconductors, conductive polymers, or materials with unique optical properties,

where the defined electronic structure and potential for intermolecular π-π stacking are

advantageous.

Bidentate Chelation Mechanism
The diagram below illustrates the fundamental coordination mode of N-(4-
Bromophenyl)picolinamide with a generic divalent metal center (M²⁺), such as Palladium(II),

as confirmed by X-ray crystallography.[1]

Caption: Bidentate chelation forming a five-membered ring.

Safety and Handling
N-(4-Bromophenyl)picolinamide is classified as a hazardous substance and requires careful

handling.

Signal Word: Warning

GHS Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.

Precautionary Measures: Users should wear appropriate personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated

chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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